molecular formula C13H12INO2S B185236 N-(4-iodophenyl)-4-methylbenzenesulfonamide CAS No. 158268-30-5

N-(4-iodophenyl)-4-methylbenzenesulfonamide

Cat. No.: B185236
CAS No.: 158268-30-5
M. Wt: 373.21 g/mol
InChI Key: CLEZIWMPIJOFOG-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-4-methylbenzenesulfonamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-4-methylbenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method involves the reaction of 4-iodoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Bioactive Compounds

N-(4-iodophenyl)-4-methylbenzenesulfonamide serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the construction of 4,4-spirocyclic γ-lactams through tandem radical cyclization. This method involves the reaction of iodoaryl allyl azides with carbon monoxide under specific conditions, yielding compounds that are significant for their potential biological activities .

Case Study: Tandem Radical Cyclization

  • Reaction Conditions : The reaction was carried out under CO pressure (80 atm) in THF at 80 °C.
  • Yield : The desired spirocyclic indoline γ-lactam was obtained in moderate yields (48-53%) depending on the conditions used .

Anti-Aggregation Activity

Recent studies have indicated that derivatives of this compound exhibit anti-aggregation properties against proteins associated with neurodegenerative diseases, such as tau and α-synuclein aggregates. These compounds were designed using structural hybridization strategies to enhance their efficacy .

Research Findings

  • Methodology : The anti-aggregation effects were monitored using thioflavin-T fluorescence assays and transmission electron microscopy (TEM).
  • Results : Specific derivatives demonstrated a significant reduction in fluorescence, indicating effective inhibition of aggregation (e.g., reductions to 4.0% and 14.8% against α-synuclein) while showing no noticeable effect on tau oligomers .

Electrochemical Applications

This compound has also been explored for its electrochemical properties, particularly in the synthesis of novel halo-N-hydroxysulfonamide derivatives. These compounds have potential applications as nitroxyl (HNO) donors, which are relevant in managing acute decompensated heart failure .

Synthesis Overview

  • Electrochemical Generation : The synthesis involves the in situ generation of hydroxyimino-cyclohexa-dien-ylidene haloniums from halonitroarenes.
  • Outcome : This method provides an efficient route to synthesize new derivatives that could be beneficial for therapeutic applications .

Structure-Activity Relationship Studies

The structural characteristics of this compound allow for extensive structure-activity relationship (SAR) studies. Researchers can modify various substituents on the aromatic rings to evaluate their effects on biological activity, particularly in drug design processes targeting specific receptors or enzymes.

Example Modifications

  • Altering substituents on the aromatic rings can lead to variations in solubility, potency, and selectivity against target proteins.

Data Summary Table

Application AreaMethodology/FindingsReferences
Synthesis of Bioactive CompoundsTandem radical cyclization yielding spirocyclic lactams
Anti-Aggregation ActivityInhibition of tau and α-synuclein aggregation
Electrochemical ApplicationsSynthesis of halo-N-hydroxysulfonamides
Structure-Activity RelationshipModifications leading to varied biological activities

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of an iodine atom and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-Iodophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, chemical reactivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom on the phenyl ring and a methyl group attached to the para position of the benzene sulfonamide structure. Its molecular formula is C13_{13}H12_{12}I N O2_2S, and it is classified under N-arylsulfonamides. The compound's structure suggests potential interactions with various biological targets due to the electrophilic nature of the iodine substituent, which can facilitate nucleophilic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action involves inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines, such as HeLa (cervical cancer) and HUVEC (human umbilical vein endothelial cells). The compound demonstrated micromolar anti-proliferative effects, with IC50 values indicating significant potency .

The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesSimilarity Index
N-(2-Iodophenyl)benzenesulfonamideIodine at ortho position0.93
N-(2-Iodophenyl)-N,4-dimethylbenzenesulfonamideDimethyl substitution0.88
N-(4-Iodophenyl)-2,4,6-trimethylbenzenesulfonamideMultiple methyl groups0.88
4-Amino-N-(4-iodophenyl)benzenesulfonamideAmino substitution0.87

The distinct arrangement of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria.
  • Anticancer Evaluation : In vitro assays revealed that treatment with the compound led to a significant reduction in cell viability in HeLa cells, with an IC50 value of approximately 5 µM. Further mechanistic studies indicated that this effect was mediated through apoptosis induction .

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies could focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Mechanistic studies : Elucidating specific molecular targets and pathways involved in its action.
  • Chemical modifications : Exploring derivatives to enhance potency and selectivity.

Properties

IUPAC Name

N-(4-iodophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZIWMPIJOFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303711
Record name N-(4-iodophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158268-30-5
Record name N-(4-iodophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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